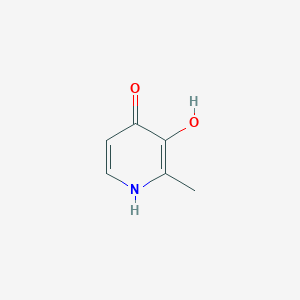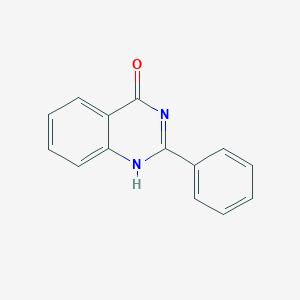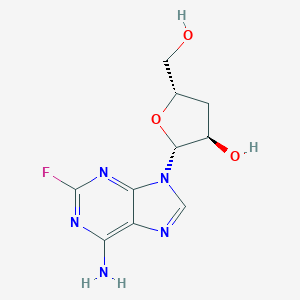
Adenosina 5'-difosfato sal disódica
Descripción general
Descripción
Adenosine 5'-diphosphate disodium salt (ADP) is a nucleotide found in all living cells. It is an important component of the energy metabolism of the cell and is involved in the synthesis of ATP (adenosine triphosphate). ADP is also involved in the process of signal transduction and is involved in the regulation of gene expression. It is also important in the regulation of cell growth and differentiation.
Aplicaciones Científicas De Investigación
Reactivo bioquímico
La sal disódica de adenosina 5’-difosfato se usa ampliamente como reactivo bioquímico en la investigación de laboratorio . Sirve como sustrato para enzimas involucradas en el metabolismo energético, como la adenilato quinasa y la ATP sintasa .
Estudio de procesos enzimáticos
Este compuesto es una herramienta valiosa para estudiar procesos enzimáticos . Se utiliza para comprender la función y el comportamiento de enzimas como la adenilato quinasa y la ATP sintasa .
Estudios de agregación plaquetaria
La sal disódica de adenosina 5’-difosfato se ha utilizado como control positivo de la agregación plaquetaria . Esto ayuda a analizar la actividad antiplaquetaria de la desintegrina purificada por agregometría .
Prueba de estrés mitocondrial
Este compuesto se ha utilizado en la preparación de la solución madre para una prueba de estrés mitocondrial . La prueba se utiliza para medir la capacidad de las mitocondrias para producir ATP.
Estudio de la respuesta vascular dependiente del endotelio
La sal disódica de adenosina 5’-difosfato se utilizó como compuesto de prueba para estudiar la respuesta vascular dependiente del endotelio en ratas Dahl sensibles a la sal y resistentes a la sal .
Estudio de subtipos de receptores P2-purinérgicos
Este compuesto se ha utilizado para estudiar los diferentes subtipos de receptores P2-purinérgicos en el músculo liso vascular canino y el endotelio .
Mecanismo De Acción
Target of Action
Adenosine 5’-diphosphate disodium salt, also known as ADP, primarily targets the purinergic G protein-coupled receptor P2Y12 . This receptor plays a crucial role in platelet activation .
Mode of Action
ADP interacts with its target, the P2Y12 receptor, to induce platelet aggregation . This interaction results in changes in the platelet activation state, promoting coagulation .
Biochemical Pathways
ADP is an adenine nucleotide involved in energy storage and nucleic acid metabolism . It is converted into ATP by ATP synthases , a process that is central to cellular energy metabolism . Furthermore, ADP affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .
Result of Action
The primary result of ADP’s action is the induction of platelet aggregation . This is a key step in the formation of blood clots, which are essential for preventing excessive bleeding following vascular injury .
Direcciones Futuras
Adenosine 5’-diphosphate disodium salt continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . Its role in energy storage and nucleic acid metabolism, as well as its impact on platelet activation, make it a significant area of ongoing research .
Análisis Bioquímico
Biochemical Properties
Adenosine 5’-diphosphate disodium salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of platelets through its interaction with purinergic receptors P2Y1, P2Y12, and P2X1 . These interactions are essential for cellular communication and signal transduction.
Cellular Effects
Adenosine 5’-diphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it affects platelet activation, which is crucial for blood clotting .
Molecular Mechanism
At the molecular level, Adenosine 5’-diphosphate disodium salt exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an agonist for purinergic G protein-coupled receptor P2Y12 . It also influences enzyme activity, such as the activation of ATP synthases, which catalyze its conversion into ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine 5’-diphosphate disodium salt can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Adenosine 5’-diphosphate disodium salt can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Adenosine 5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Adenosine 5’-diphosphate disodium salt is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Adenosine 5’-diphosphate disodium salt and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Adenosine 5'-diphosphate disodium salt can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": ["Adenosine", "Pyrophosphoric acid", "Sodium hydroxide", "Sodium phosphate"], "Reaction": [ "Step 1: Adenosine is reacted with pyrophosphoric acid to form Adenosine 5'-diphosphate (ADP) and inorganic phosphate (Pi).", "Step 2: The ADP intermediate is then further reacted with sodium hydroxide to form the disodium salt of ADP.", "Step 3: Finally, the disodium salt of ADP is coupled with sodium phosphate to form Adenosine 5'-diphosphate disodium salt." ] } | |
Número CAS |
16178-48-6 |
Fórmula molecular |
C10H13N5Na2O10P2 |
Peso molecular |
471.17 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
ORKSTPSQHZNDSC-IDIVVRGQSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Otros números CAS |
16178-48-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Adenosine 5'-diphosphate disodium salt (ADP) contribute to the synthesis of novel materials?
A1: ADP can be used as an organic phosphorus source in the synthesis of inorganic materials. For example, researchers have demonstrated its utility in the microwave-assisted hydrothermal synthesis of amorphous calcium phosphate mesoporous microspheres (ACP-MSs) []. In this process, ADP plays a crucial role in the formation of the ACP-MSs, influencing their size and morphology. This highlights the potential of ADP in the green synthesis of biocompatible materials.
Q2: Can Adenosine 5'-diphosphate disodium salt be detected in biological samples, and if so, what does its altered function signify?
A2: While the provided research doesn’t focus on detecting ADP in biological samples, one study investigates its role in vasodilation []. The study found that in dogs with congestive heart failure, the vasodilatory response to ADP, an endothelium-dependent vasodilator, was significantly decreased. This suggests that ADP's function in mediating vasodilation might be impaired in the context of heart failure, potentially contributing to the circulatory problems associated with this condition.
Q3: Can Adenosine 5'-diphosphate disodium salt be utilized in drug delivery systems, and what advantages does it offer?
A3: Yes, ADP plays a role in synthesizing materials suitable for drug delivery. Research shows that ACP-MSs, synthesized using ADP, are efficient carriers for anticancer drugs like Doxorubicin []. Interestingly, these ACP-MSs exhibit pH-responsive drug release behavior, releasing the drug more readily in the acidic environment often found in tumor tissues. This targeted release mechanism holds promise for improving the efficacy and reducing the side effects of chemotherapy.
A4: Research demonstrates the use of a zinc complex, synthesized with a specific organic ligand, for the selective detection of various nucleotides, including ATP, ADP, GTP, and UTP []. This complex exhibits fluorescence at specific wavelengths when bound to these nucleotides, allowing for their differentiation and quantification. This approach highlights the potential of utilizing metal-organic frameworks in combination with specific recognition elements for developing highly sensitive and selective biosensors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



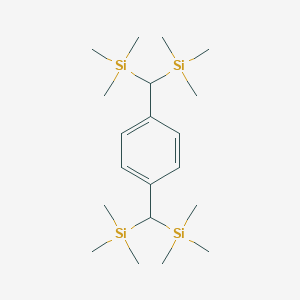

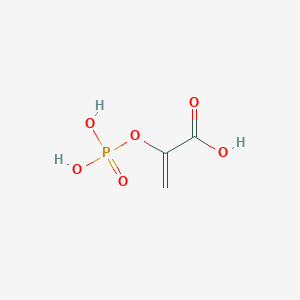
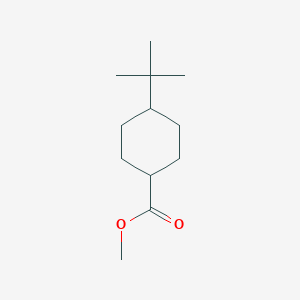




![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)

